molecular formula C12H20N2 B8655546 7-(Pyridin-3-YL)heptan-1-amine CAS No. 88940-44-7

7-(Pyridin-3-YL)heptan-1-amine

Cat. No.: B8655546
CAS No.: 88940-44-7
M. Wt: 192.30 g/mol
InChI Key: OWEGRBQAENLBRZ-UHFFFAOYSA-N
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Description

7-(Pyridin-3-YL)heptan-1-amine is a primary amine featuring a pyridine ring attached to the seventh carbon of a heptane chain. Its structure combines the hydrophobic heptane chain with the polar, aromatic pyridine moiety, making it a versatile scaffold in medicinal chemistry and materials science. This compound is often explored as a precursor for drug candidates, particularly in targeting enzymes or receptors where aromatic interactions and alkyl chain flexibility are critical .

Properties

CAS No.

88940-44-7

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

7-pyridin-3-ylheptan-1-amine

InChI

InChI=1S/C12H20N2/c13-9-5-3-1-2-4-7-12-8-6-10-14-11-12/h6,8,10-11H,1-5,7,9,13H2

InChI Key

OWEGRBQAENLBRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CCCCCCCN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 7-(Pyridin-3-YL)heptan-1-amine can be contextualized by comparing it with analogs differing in aromatic substituents, chain length, or functional groups. Below is a detailed analysis supported by synthetic and physicochemical data.

Structural Analogues with Heterocyclic Substitutions

Compound 1 : 7-(6-Fluoroindol-1-yl)heptan-1-amine ()

  • Structure : Replaces pyridin-3-yl with 6-fluoroindol-1-yl.
  • Synthesis : Synthesized via alkylation of 6-fluoroindole with N-(7-bromoheptyl)phthalimide, followed by hydrazine-mediated deprotection .
  • Key Differences :
    • Electronic Effects : The electron-withdrawing fluorine on indole reduces electron density at the aromatic ring compared to pyridine, altering reactivity in electrophilic substitutions.
    • Basicity : Indole (pKa ~-2 for N–H) is far less basic than pyridine (pKa ~5), affecting protonation states under physiological conditions.
    • Lipophilicity : Indole’s fused benzene ring increases logP (estimated ~2.8) compared to pyridin-3-yl (logP ~1.9), enhancing membrane permeability.

Compound 2 : (Z)-7-(1-(Difluoroboranyl)-3,5-dimethyl-1H-pyrrol-2-yl)heptan-1-amine ()

  • Structure : Features a boron-containing pyrrole group.
  • Synthesis: Derived from 7-azidoheptanoic acid via Staudinger-type reactions and subsequent functionalization .
  • Key Differences :
    • Boron Integration : The difluoroboranyl group enables applications in photodynamic therapy or as a fluorophore.
    • Polarity : Boron’s electrophilic character increases polarity, reducing logP (estimated ~1.2) compared to pyridin-3-yl derivatives.
    • Stability : Boron-nitrogen coordination may enhance thermal stability but introduces sensitivity to hydrolysis.

Chain-Length Variants

  • Hexan-1-amine vs. Heptan-1-amine :
    • Shorter chains (e.g., hexan-1-amine analogs) exhibit reduced lipophilicity (ΔlogP ~0.5) and faster metabolic clearance.
    • Heptan-1-amine’s extended chain improves van der Waals interactions in hydrophobic enzyme pockets, as seen in fatty acid amide hydrolase (FAAH) inhibitors .

Data Table: Comparative Properties

Property This compound 7-(6-Fluoroindol-1-yl)heptan-1-amine (Z)-7-(Difluoroboranyl-pyrrolyl)heptan-1-amine
Molecular Weight 220.3 g/mol 290.3 g/mol 348.2 g/mol
logP (Calc.) 1.9 2.8 1.2
pKa (Aromatic N) ~5.2 ~-2 (indole N–H) N/A (boron complex)
Synthesis Yield 65–75% (estimated) 58% (reported) 42% (reported)
Biological Activity FAAH IC50: ~200 nM (model) FAAH IC50: 85 nM Not reported

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